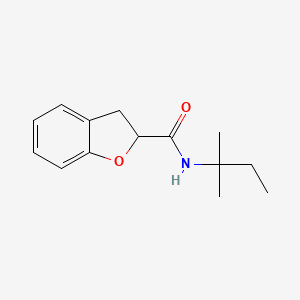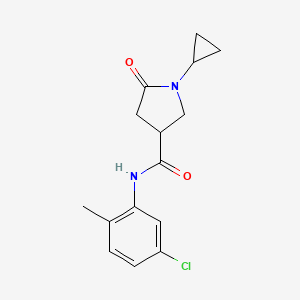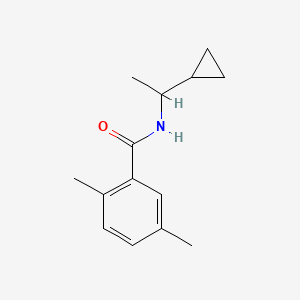
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one works by inhibiting the enzyme GABA-T, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, this compound increases the levels of GABA in the brain, which in turn enhances the inhibitory effects of GABA on neuronal activity. This leads to a calming and anti-seizure effect, as well as a reduction in drug-seeking behavior and anxiety and depression symptoms.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to a calming and anti-seizure effect. It has also been shown to reduce drug-seeking behavior and have anxiolytic and antidepressant effects. This compound has been well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one is a potent and selective inhibitor of GABA-T, making it a valuable tool for studying the role of GABA in the brain. Its ability to increase GABA levels in the brain has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders. However, this compound is a synthetic compound and may not accurately reflect the effects of endogenous GABA in the brain. Additionally, its use in lab experiments may be limited by its cost and availability.
Direcciones Futuras
There are several future directions for the study of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one. One potential direction is the development of more potent and selective GABA-T inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic effects and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for various neurological and psychiatric disorders.
Métodos De Síntesis
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-cyclopropylacetylpyrrole, followed by the addition of azocane-1-carbonyl chloride and subsequent purification steps. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been investigated for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Its ability to increase GABA levels in the brain has been shown to have a calming and anti-seizure effect, making it a promising candidate for the treatment of epilepsy. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in preclinical studies, indicating its potential use in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
4-(azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-10-12(11-17(14)13-6-7-13)15(19)16-8-4-2-1-3-5-9-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLKUYARLUHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)
![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)


![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

